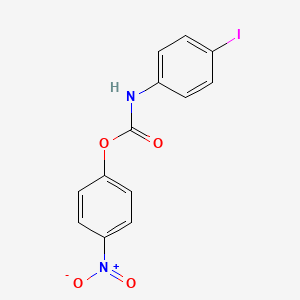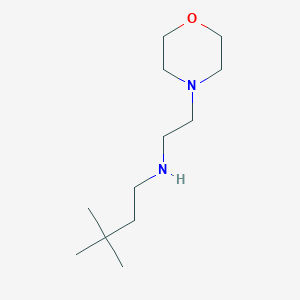
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide
Descripción general
Descripción
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with a methoxyphenyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated pyridine in the presence of a palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amine group on the pyridine ring with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of the FLT3-ITD and BCR-ABL pathways.
2-Furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl): A compound with similar structural features and potential biological activities.
Uniqueness
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-[2-[6-(4-methoxyphenyl)pyridin-3-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-17(2,3)14-7-10-16(18-11-14)13-5-8-15(21-4)9-6-13/h5-11H,1-4H3,(H,19,20) |
Clave InChI |
WOZSSMQDFJCCEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C)(C)C1=CN=C(C=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)

![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)

![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)



